Methyl 4-bromo-3-cyano-2-methylbenzoate
Overview
Description
Methyl 4-bromo-3-cyano-2-methylbenzoate is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . It is a derivative of benzoic acid and features a bromine atom, a cyano group, and a methyl ester group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 3-cyano-2-methylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step requires an acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), are employed to verify the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-cyano-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium or copper.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: Products include amines derived from the reduction of the cyano group.
Hydrolysis: The major product is 4-bromo-3-cyano-2-methylbenzoic acid.
Scientific Research Applications
Methyl 4-bromo-3-cyano-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-cyano-2-methylbenzoate depends on its specific application. In chemical reactions, the bromine atom and cyano group act as reactive sites for nucleophilic substitution and reduction reactions, respectively. The ester group can undergo hydrolysis to form the corresponding carboxylic acid. These functional groups enable the compound to participate in various synthetic transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Methyl 4-bromo-3-cyano-2-methylbenzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-3-methylbenzoate: This compound lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Methyl 4-cyano-3-methylbenzoate: This compound lacks the bromine atom, reducing its utility in halogenation and cross-coupling reactions.
Methyl 4-bromobenzoate: This compound lacks both the cyano and methyl groups, limiting its reactivity and versatility in synthetic applications.
The presence of both the bromine and cyano groups in this compound makes it unique and highly valuable in organic synthesis, providing multiple reactive sites for diverse chemical transformations.
Properties
IUPAC Name |
methyl 4-bromo-3-cyano-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-7(10(13)14-2)3-4-9(11)8(6)5-12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXHONKQLQEZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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